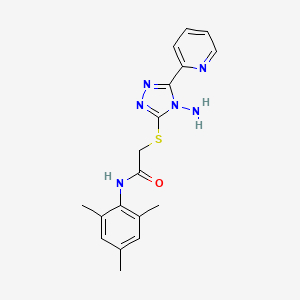
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)ace tamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and trimethylphenyl groups. Common reagents used in these reactions include hydrazine, pyridine derivatives, and acylating agents. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or refluxing.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基またはチオ基で酸化反応を起こす可能性があります。
還元: 還元反応は、トリアゾール環またはピリジル基を標的にする可能性があります。
置換: 芳香環またはトリアゾール環で置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドやスルホンを生成する可能性がありますが、還元はアミンやアルコールを生成する可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成において貴重な中間体となっています。
生物学
生物学的に、トリアゾール誘導体は、抗菌性、抗真菌性、抗癌性で知られています。この化合物は、同様の活性について調査される可能性があります。
医学
医学では、潜在的な薬物候補として探求される可能性があります。その構造は、さまざまな生物学的標的と相互作用する可能性を示唆しており、薬物開発の候補となっています。
産業
産業的には、この化合物は、新素材の開発や化学反応における触媒として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be explored as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物活性によって異なります。一般的に、トリアゾール誘導体は、酵素を阻害したり、DNAと相互作用したりすることで、さまざまな治療効果をもたらします。分子標的には、シトクロムP450などの酵素や細胞シグナル伝達経路に関与する受容体などがあります。
6. 類似の化合物との比較
類似の化合物
1,2,4-トリアゾール: 抗真菌活性が知られている、より単純なトリアゾール誘導体。
ピリジルトリアゾール: 多様な生物活性を示す、類似の構造を持つ化合物。
独自性
「2-(4-アミノ-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ))-N-(2,4,6-トリメチルフェニル)アセトアミド」を際立たせているのは、そのユニークな官能基の組み合わせであり、これは異なる生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with known antifungal properties.
Pyridyl Triazoles: Compounds with similar structures that exhibit diverse biological activities.
Uniqueness
What sets “2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)acetamide” apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity.
特性
分子式 |
C18H20N6OS |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-11-8-12(2)16(13(3)9-11)21-15(25)10-26-18-23-22-17(24(18)19)14-6-4-5-7-20-14/h4-9H,10,19H2,1-3H3,(H,21,25) |
InChIキー |
OGBAUBAGTZBPKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide](/img/structure/B12131885.png)
![4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12131889.png)
![6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12131891.png)
![N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12131894.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12131902.png)
![N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12131903.png)

![1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B12131914.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydr opyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12131925.png)
![3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12131930.png)

![4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12131949.png)
![N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131950.png)
